molecular formula C21H31NO11 B561688 Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside CAS No. 50692-66-5

Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside

Cat. No.: B561688
CAS No.: 50692-66-5
M. Wt: 473.475
InChI Key: MYDRTQFLXCNCAG-DWFGKLAWSA-N
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Description

Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is a molecule with the CAS number 3554-96-9 . It is an indispensable molecule in the realm of biomedicine, fostering exploration into combatting afflictions . This agent serves as a catalyst for elucidating the intricacies of drug synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C21H31NO11 . The InChI key is MYDRTQFLXCNCAG-YOADDMFFSA-N . The canonical SMILES representation is CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O .

Scientific Research Applications

Cytotoxic and Apoptosis Inducing Agents

A review highlighted the biological activities of a class of glycosides, which includes Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside. These compounds, specifically acacic acid-type saponins (AATS), have been noted for their significant cytotoxic/antitumor, immunomodulatory, antimutagenic, and apoptosis-inducing properties. The study emphasizes the chemical structure and various substituent patterns that contribute to the induction of apoptosis, making them a focus in the search for new antitumor agents (Lacaille‐Dubois et al., 2011).

Potential Antimicrobial Agents

Research on benzo-fused five-membered nitrogen containing heterocycles, closely related in structure to this compound, has shown promise as potential antimicrobial agents. The study involved molecular docking and the synthesis of related compounds, highlighting their binding affinity to DNA gyrase subunit B, a crucial target in antimicrobial drug development (PatilTejaswini & Amrutkar Sunil, 2021).

Antioxidant and Radical Scavenging Activities

Studies on chromones and their derivatives, which are structurally related to this compound, have showcased their significant antioxidant and radical scavenging activities. The presence of certain functional groups, such as hydroxyl groups, plays a pivotal role in their effectiveness in neutralizing active oxygen species and free radicals, contributing to their potential as therapeutic agents in various diseases (Yadav et al., 2014).

Mechanism of Action

This compound fosters exploration into combatting afflictions by delving into the therapeutic possibilities offered by b-D-galactopyranosyl compounds against myriad pharmacological targets .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO11/c1-10(25)22-14-19(33-21-18(29)17(28)15(26)12(7-23)32-21)16(27)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDRTQFLXCNCAG-DWFGKLAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747096
Record name Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50692-66-5
Record name Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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